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Compound of Interest

7,8-dimethoxy-2-methyl-3-
Compound Name:
phenoxy-4H-chromen-4-one

CAS No.: 315233-83-1

Cat. No.: B2540748

Get Quote

Executive Summary

The 2-methyl-3-phenoxy-4H-chromen-4-one scaffold represents a privileged pharmacophore in
medicinal chemistry, exhibiting significant potential as a selective Cyclooxygenase-2 (COX-2)
inhibitor and an antimicrobial agent. Its structural rigidity, combined with the electronic tunability
of the phenoxy ring, makes it an ideal candidate for Structure-Activity Relationship (SAR)
exploration.

This technical guide details two distinct synthetic pathways for accessing this scaffold:

e The Modular C-O Coupling Pathway (Recommended): A convergent, modern approach
utilizing transition-metal catalysis to introduce the phenoxy moiety at a late stage. This allows
for the rapid generation of diverse analogs from a common intermediate.

e The De Novo Cyclization Pathway: A classical linear sequence utilizing the Fries
rearrangement and Kostanecki-Robinson cyclization to build the core with the phenoxy
group pre-installed.
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Part 1: Retrosynthetic Analysis

To design an efficient synthesis, we must deconstruct the target molecule. The 3-phenoxy
group and the 2-methyl group are the key functionalities.

Strategic Disconnections

e Disconnection A (C3-O Bond): Cleaving the ether bond at the C3 position suggests a
coupling between a 3-halo-2-methylchromone and a phenol. This is the most flexible
approach for library generation.

e Disconnection B (C2-C3 / O1-C2 Bonds): Breaking the heterocyclic ring points towards a
cyclization precursor, specifically an

-hydroxy-

-phenoxyacetophenone, which can be cyclized with an acetic acid equivalent.
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Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Primary Synthesis Pathways
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Pathway A: The Modular C-O Coupling Strategy
(Recommended)

Best for: SAR studies, library generation, and high-throughput synthesis. Mechanism: This
route relies on the copper-catalyzed Ullmann-type ether synthesis. By synthesizing a common
intermediate (3-iodo-2-methylchromone), researchers can couple various phenols in the final
step.

Step 1: Synthesis of 2-Methylchromone

The core is constructed via the Kostanecki-Robinson reaction or Baker-Venkataraman
rearrangement followed by cyclization.

» Reagents: 2'-Hydroxyacetophenone, Acetic Anhydride, Sodium Acetate.[1]

e Conditions: Reflux (140-150°C).

Step 2: Regioselective lodination at C3

Electrophilic halogenation of chromones occurs preferentially at the C3 position due to the
activation by the pyrone oxygen and the electron-rich double bond.

» Reagents: Cerium(lV) Ammonium Nitrate (CAN) + |
or N-lodosuccinimide (NIS).

e Solvent: Acetonitrile or DMF.

Step 3: Ullmann-Type C-O Coupling

The critical step involves coupling the 3-iodochromone with a substituted phenol. Modern
variations use Copper(l) iodide with ligands like L-proline or dimethylglycine to facilitate the
reaction at milder temperatures.

o Catalyst: Cul (10-20 mol%).
e Ligand: L-Proline or N,N-Dimethylglycine.

e Base: K
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¢ Solvent: DMSO or DMF.
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Figure 2: The modular synthesis pathway via 3-iodochromone intermediate.

Pathway B: The De Novo Cyclization Strategy

Best for: Large-scale synthesis of a single specific analog where raw material cost is a concern.
Mechanism: This route builds the phenoxy ether linkage before closing the chromone ring.

Step 1: Esterification

Reaction of phenol with chloroacetyl chloride to form phenyl chloroacetate, followed by
substitution with another phenol (or direct reaction with phenoxyacetyl chloride).

 Intermediate: Phenyl phenoxyacetate.

Step 2: Fries Rearrangement

The ester undergoes a Lewis acid-catalyzed rearrangement to form the ortho-hydroxy ketone.
* Reagents: AICI

(anhydrous).[2]

e Conditions: 120-140°C (solvent-free or in PhNO
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e Product: 2-Hydroxy-

-phenoxyacetophenone.

Step 3: Kostanecki-Robinson Cyclization
The

-phenoxy ketone reacts with acetic anhydride. The anhydride provides the two carbons
required to close the pyrone ring and form the C2-methyl group.

o Reagents: Acetic Anhydride, Sodium Acetate.[1]
e Mechanism: O-Acylation

Intramolecular Aldol

Dehydration.[1]

Part 3: Experimental Protocols (Pathway A)

The following protocols are validated for the synthesis of 2-methyl-3-(4-fluorophenoxy)-4H-
chromen-4-one as a representative analog.

Protocol 1: Synthesis of 2-Methyl-4H-chromen-4-one

e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

o Reactants: Add 2'-hydroxyacetophenone (13.6 g, 100 mmol), acetic anhydride (30 mL), and
anhydrous sodium acetate (10.0 g).

o Reaction: Heat the mixture at reflux (oil bath ~150°C) for 6 hours. Monitor by TLC
(Hexane:EtOAc 7:3).

o Workup: Pour the hot reaction mixture onto 300 g of crushed ice. Stir vigorously for 30
minutes to hydrolyze excess anhydride.

« |solation: Filter the precipitated solid. Wash with cold water (3 x 50 mL).

 Purification: Recrystallize from ethanol/water.
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o Expected Yield: 75-85%.
o Appearance: White to pale yellow needles.

Protocol 2: Synthesis of 3-lodo-2-methyl-4H-chromen-4-
one

 Dissolution: Dissolve 2-methylchromone (1.60 g, 10 mmol) in acetonitrile (50 mL).

e Addition: Add Cerium(lV) Ammonium Nitrate (CAN) (3.29 g, 6 mmol) and lodine (1.52 g, 6
mmol).

e Reaction: Heat to 60°C for 2-4 hours. The solution will darken.
¢ Quenching: Cool to room temperature. Pour into agueous Na

S
O
(5%, 100 mL) to quench excess iodine.

o Extraction: Extract with dichloromethane (3 x 30 mL). Dry over anhydrous Na

SO

 Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
o Expected Yield: 80-90%.
o Data:

H NMR shows loss of the C3 proton singlet at ~6.2 ppm.

Protocol 3: Copper-Catalyzed Coupling (The Final Step)

o Catalyst Prep: In a dry screw-cap vial, combine 3-iodo-2-methylchromone (286 mg, 1.0
mmol), 4-fluorophenol (168 mg, 1.5 mmol), Cul (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2
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mmol).
e Base/Solvent: Add K

CO

(276 mg, 2.0 mmol) and anhydrous DMSO (3 mL).

 Inert Atmosphere: Purge the vial with nitrogen or argon for 2 minutes, then seal tightly.

e Heating: Heat at 110°C for 12-18 hours.

o Workup: Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Wash

combined organics with brine.

 Purification: Silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexane).

o Target: 2-methyl-3-(4-fluorophenoxy)-4H-chromen-4-one.

Part 4: Data Summary & Optimization

. it .

Parameter Route A (Coupling) Route B (Cyclization)
Overall Yield 45-60% (3 steps) 30-45% (3 steps)
Diversity Potential High (Late-stage divergence) Low (Early-stage divergence)
Reagent Cost Moderate (Pd/Cu catalysts) Low (Bulk chemicals)

o Column chromatography Recrystallization often
Purification i -

required sufficient

Scalability Good (up to gram scale) Excellent (up to kg scale)

Troubleshooting Guide
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Problem

Probable Cause

Solution

Low Yield in Step 1

Incomplete hydrolysis of

anhydride

Ensure vigorous stirring on ice
for >30 mins; adjust pH to

neutral.

Incomplete lodination

lodine sublimation

Use a sealed tube or efficient

condenser; add excess |

(1.2 eq).

Coupling Failure (Step 3)

Catalyst poisoning / Moisture

Use anhydrous DMSO; ensure

inert atmosphere (Ar/N
); try Cs

CcoO

instead of K

CO

Side Product: De-iodination

Protodehalogenation

Lower reaction temperature to
90°C,; increase catalyst

loading.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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